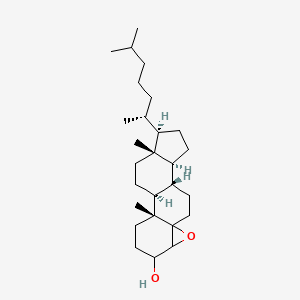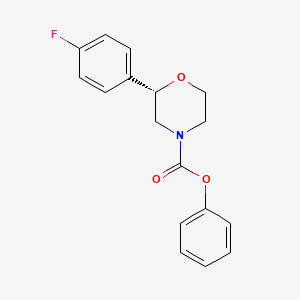![molecular formula C10H9Br2NO5S B14198417 N-[(Benzenesulfonyl)(dibromo)acetyl]glycine CAS No. 921759-16-2](/img/structure/B14198417.png)
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is a complex organic compound that features a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine typically involves multiple steps. One common method includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Dibromoacetylation: The benzenesulfonyl chloride is then reacted with dibromoacetic acid in the presence of a base such as pyridine to form the dibromoacetyl derivative.
Coupling with Glycine: Finally, the dibromoacetyl derivative is coupled with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Hydrolysis: Benzenesulfonic acid, dibromoacetic acid, and glycine.
科学的研究の応用
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dibromoacetyl group can participate in electrophilic reactions, modifying biomolecules and affecting cellular pathways.
類似化合物との比較
Similar Compounds
N-Butyl-Benzenesulfonamide: Contains a benzenesulfonyl group but lacks the dibromoacetyl and glycine moieties.
Acetylcysteine: Contains an acetyl group and a thiol group but lacks the benzenesulfonyl and dibromoacetyl groups.
Uniqueness
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is unique due to its combination of a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
CAS番号 |
921759-16-2 |
|---|---|
分子式 |
C10H9Br2NO5S |
分子量 |
415.06 g/mol |
IUPAC名 |
2-[[2-(benzenesulfonyl)-2,2-dibromoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9Br2NO5S/c11-10(12,9(16)13-6-8(14)15)19(17,18)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)(H,14,15) |
InChIキー |
MWMUBMBHVXSQIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)NCC(=O)O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


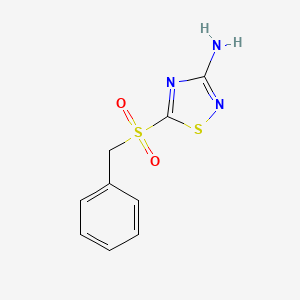
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
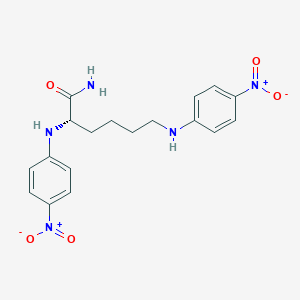
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
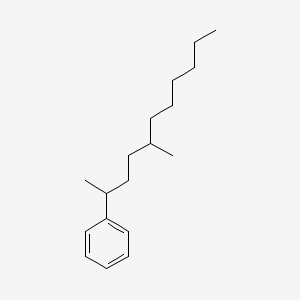
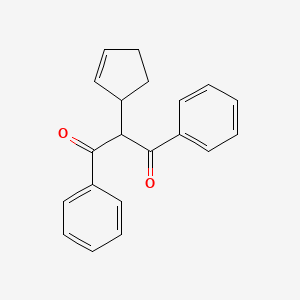
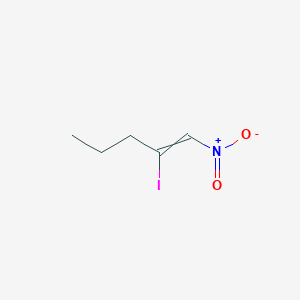


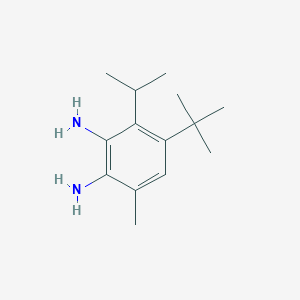

![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)
